molecular formula C13H19N3O3 B2943202 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034490-38-3

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2943202
CAS RN: 2034490-38-3
M. Wt: 265.313
InChI Key: BGEHWRKFHZPQMZ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine and imidazolidine-2,4-dione . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand .

Safety and Hazards

The safety data sheet of a related compound, tert-Butyl 〔[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl〕carbamate, suggests that it should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin or eye contact, or ingestion, appropriate first-aid measures should be taken .

properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-11-8-14-13(19)16(11)10-4-6-15(7-5-10)12(18)9-2-1-3-9/h9-10H,1-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHWRKFHZPQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione

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